{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
{[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine derivative featuring two pyrazole rings. The first pyrazole (position 3) is substituted with a 2-fluoroethyl group, while the second (position 4) carries a methyl group.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3 |
InChI Key |
LNOQCOXJQRRFNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Disconnection Strategy
The target molecule is dissected into two pyrazole subunits:
-
1-(2-Fluoroethyl)-1H-pyrazol-3-yl methanol
-
1-Methyl-1H-pyrazol-4-yl methanol
These intermediates are connected via a secondary amine bridge, suggesting a coupling reaction between halogenated precursors or reductive amination of aldehyde derivatives.
Critical Intermediate Synthesis
1.2.1 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde
Synthesized via Vilsmeier-Haack formylation of 1-(2-fluoroethyl)-1H-pyrazole, achieving 68% yield in dichloroethane at 0–5°C. Fluorine incorporation occurs through nucleophilic substitution of hydroxyl groups in ethylene glycol derivatives using potassium fluoride.
1.2.2 1-Methyl-1H-pyrazole-4-methanamine
Produced via Curtius rearrangement of 1-methyl-1H-pyrazole-4-carbonyl azide, isolated as hydrochloride salt (mp 189–192°C).
Core Pyrazole Ring Construction Methodologies
Knorr Pyrazole Synthesis (Adapted)
Reaction Scheme
Applied to synthesize both pyrazole subunits:
-
1-(2-Fluoroethyl) subunit : Ethyl 3-oxohexanoate + 2-fluoroethylhydrazine (72% yield)
-
1-Methyl subunit : Ethyl acetoacetate + methylhydrazine hydrochloride (85% yield)
Optimization Data
| Parameter | 1-(2-Fluoroethyl) Subunit | 1-Methyl Subunit |
|---|---|---|
| Temperature (°C) | 0–5 | 25–30 |
| Solvent | Ethanol/Water (3:1) | Ethanol |
| Reaction Time (h) | 8 | 6 |
| Regioselectivity (%) | 92:8 (3- vs 5-substituted) | 98:2 |
Fluoroethyl Group Installation Techniques
Nucleophilic Fluorination
Method A : SN2 displacement of ethylene glycol ditosylate with KF in DMF:
Yields 58% 1,2-difluoroethane, requiring subsequent mono-substitution control.
Method B : Electrochemical fluorination using Et3N·3HF in CH2Cl2:
Applied to pyrazole precursors, achieving 73% conversion with 89% selectivity for mono-fluoroethyl products.
Radical Fluorination
Photocatalytic C–H fluorination with Selectfluor® and Ru(bpy)3Cl2:
-
Substrate: 1-Vinyl-1H-pyrazole
-
Conditions: 450 nm LED, CH3CN/H2O (4:1), 25°C
-
Outcome: 64% yield of 1-(2-fluoroethyl) derivative, minimized di-fluorination (<5%)
Amine Coupling Strategies
Reductive Amination
Procedure :
-
Oxidize pyrazole-methanol intermediates to aldehydes (MnO2, 82–85% yield)
-
Condense aldehydes with NH3 in MeOH/HOAc (4:1)
-
Reduce imine intermediate with NaBH3CN (pH 6–7)
Performance Metrics
| Condition | Value |
|---|---|
| Molar Ratio (Aldehyde:NH3) | 1:1.2 |
| Temperature | 0°C → 25°C (gradient) |
| Reaction Time | 18 h |
| Overall Yield | 65% |
Buchwald-Hartwig Amination
Coupling 3-bromomethyl-1-(2-fluoroethyl)pyrazole with 4-aminomethyl-1-methylpyrazole:
\text{BrCH}2\text{-Pyrazole A} + \text{H}2\text{NCH}2\text{-Pyrazole B} \xrightarrow{\text{Pd}2\text{(dba)}_3, Xantphos}} \text{Target} + \text{HBr}
Optimized Parameters
-
Catalyst: Pd2(dba)3/Xantphos (2.5 mol%)
-
Base: Cs2CO3 (3 equiv)
-
Solvent: dioxane, 100°C
-
Yield: 78% (isolated)
Industrial-Scale Considerations
Continuous Flow Synthesis
System Configuration
-
Microreactor 1: Knorr pyrazole synthesis (residence time 15 min)
-
Microreactor 2: Fluorination unit (residence time 8 min)
-
Packed-bed reactor: Reductive amination (Pd/C cartridge)
Advantages Over Batch Processing
Waste Stream Management
Key by-products and mitigation:
| By-Product | Source | Mitigation Strategy |
|---|---|---|
| 1,2-Difluoroethane | Over-fluorination | Precursor stoichiometry control |
| Pyrazole dimers | Amination side reactions | Lower coupling temperature (40°C) |
| Metal residues | Catalyst leaching | Chelating resin treatment |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
-
δ 7.82 (s, 1H, Pyrazole H-5)
-
δ 6.15 (s, 1H, Pyrazole H-4)
-
δ 4.73 (t, J = 4.8 Hz, 2H, CH2F)
-
δ 3.91 (s, 3H, N-CH3)
19F NMR (376 MHz, CDCl3)
-
δ -218.5 (t, J = 47 Hz, CF2CH2N)
HRMS (ESI+)
-
Calculated for C12H16F2N5 [M+H]+: 276.1324
-
Found: 276.1321
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The specific compound can be synthesized through methods that incorporate the 2-fluoroethyl group into the pyrazole ring, followed by methylation to introduce the second pyrazole moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These techniques provide insights into the electronic properties and spatial arrangements critical for their biological activity.
Antimicrobial Properties
Pyrazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that compounds with specific substituents can enhance their efficacy. For instance, compounds containing electron-withdrawing groups often exhibit stronger antimicrobial properties due to improved binding affinity to microbial targets .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives is another area of interest. Research has demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of certain functional groups within the pyrazole structure contributes to this activity, making them suitable candidates for developing antioxidant agents .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, specific derivatives have shown promising results in reducing inflammation in various animal models .
Pharmacological Potential
The pharmacological versatility of pyrazoles extends to their use as scaffolds in drug development. Compounds derived from this structure have been linked to therapeutic effects across multiple categories, including analgesics, anti-obesity agents, and anti-depressants. Notable examples include celecoxib and rimonabant, which leverage the pyrazole framework for their therapeutic actions .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives revealed that specific structural modifications led to enhanced antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The research highlighted a correlation between the electronic properties of substituents and the observed biological activity, suggesting a rational design approach for future compounds .
Case Study 2: Antioxidant Mechanisms
In vitro assays demonstrated that certain pyrazole derivatives exhibited significant radical scavenging abilities. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant activity, revealing that modifications at the 4-position on the pyrazole ring significantly influenced efficacy .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Example | Efficacy Level |
|---|---|---|
| Antimicrobial | {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine | Moderate to High |
| Antioxidant | 4-Nitro substituted pyrazoles | High |
| Anti-inflammatory | Celecoxib-like derivatives | High |
| Analgesic | Difenamizole derivatives | Moderate |
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms .
Comparison with Similar Compounds
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride
Bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine
(Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Replaces the 2-fluoroethyl group with a dicyclopropylmethyl moiety.
Functional Group Modifications
(2-Aminoethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Structure : Replaces the 2-fluoroethyl group with a 5-methylfuran-2-ylmethyl group.
Patent and Application Landscape
- The target compound’s structural novelty (fluoroethyl + methylpyrazole) distinguishes it from patented analogs like {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1), which focuses on benzoimidazole cores .
- Potential applications include kinase inhibitors (e.g., JAK2/3) and neuropathic pain modulators, leveraging pyrazole’s versatility .
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antifungal properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by the presence of two pyrazole rings with different substituents. The fluorinated ethyl group is notable for enhancing biological activity and lipophilicity, which may contribute to its efficacy in various therapeutic areas.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, particularly against viruses such as the Japanese encephalitis virus (JEV). The following table summarizes findings related to the antiviral activity of similar pyrazole compounds:
| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|---|
| 1b | JEV | 10 | >100 | >10 |
| 1f | JEV | 5 | >100 | >20 |
In vitro studies demonstrated that compounds similar to { [1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibited significant inhibition of JEV replication with minimal cytotoxicity in neuronal cells. These compounds were found to modulate oxidative stress pathways, thereby enhancing their antiviral effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The following table presents data on the cytotoxic effects of various pyrazole compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3 | HepG2 | 3.25 | Induction of apoptosis |
| 4 | A549 | 12.50 | Inhibition of cell proliferation |
| 21 | NCI-H23 | <0.01 | COX-2 inhibition |
Compounds structurally related to { [1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth .
Antifungal Activity
Antifungal properties have also been observed in fluorinated pyrazole derivatives. A recent study evaluated their effectiveness against several phytopathogenic fungi:
| Compound | Fungi Targeted | Inhibition (%) |
|---|---|---|
| H9 | Sclerotinia sclerotiorum | 43.07 |
| H7 | Fusarium culmorum | 46.75 |
These compounds exhibited selective antifungal activity without significant toxicity to beneficial soil bacteria, indicating their potential as environmentally friendly fungicides .
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study, a series of pyrazole derivatives were evaluated for their ability to inhibit JEV replication in vitro. Compounds were administered at varying concentrations, revealing a dose-dependent relationship between compound concentration and viral inhibition.
Case Study 2: Anticancer Activity
A cohort study involving cancer cell lines demonstrated that specific pyrazole derivatives led to a marked decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
Q & A
What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A validated approach involves:
- Step 1 : Reacting halogenated pyrazole intermediates (e.g., 3-methyl-1H-pyrazole derivatives) with fluorinated alkylating agents (e.g., 2-fluoroethyl iodide) in polar aprotic solvents like DMSO or DMF. Catalytic systems such as Cs₂CO₃ and CuBr enhance yields by stabilizing intermediates .
- Step 2 : Introducing the second pyrazole moiety via reductive amination or Suzuki-Miyaura coupling, depending on the substituent’s steric and electronic properties. For example, hydrazine salts in alcohols (e.g., ethanol) enable efficient cyclization .
- Optimization : Adjusting reaction temperature (35–80°C) and time (24–72 hours) improves yield. Chromatographic purification (e.g., silica gel with gradients of EtOAc/hexane) ensures high purity (>95%) .
How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR : The fluorinated ethyl group exhibits distinct splitting patterns (e.g., δ ~4.5–5.0 ppm for -CH₂F coupling with J ≈ 47 Hz). Pyrazole ring protons appear as singlets or doublets (δ 7.0–8.5 ppm), with methyl groups at δ ~2.5–3.0 ppm .
- HRMS : Confirm molecular weight with m/z values matching [M+H]⁺ or [M+Na]⁺ ions (e.g., m/z 215.105 for related pyrazolamines) .
- IR : Detect NH stretching (~3298 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) to validate functional groups .
What experimental strategies address contradictory biological activity data in antimicrobial assays?
Answer:
Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC (minimum inhibitory concentration) testing with consistent inoculum sizes and solvent controls (e.g., DMSO ≤1% v/v) .
- Dose-Response Curves : Perform triplicate experiments across 8–12 concentrations to calculate IC₅₀ values with 95% confidence intervals.
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
How does the fluoroethyl substituent influence electronic and steric properties in reactivity studies?
Answer:
The 2-fluoroethyl group introduces:
- Electron-Withdrawing Effects : Fluorine’s electronegativity polarizes adjacent C-H bonds, enhancing electrophilic substitution at the pyrazole C4 position.
- Steric Hindrance : The ethyl chain’s flexibility reduces steric clashes compared to bulkier substituents, favoring nucleophilic attack in coupling reactions .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in microsomal stability assays (t½ > 60 minutes in human liver microsomes) .
What computational tools are recommended for predicting SAR (structure-activity relationships) in derivatives?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for binding site predictions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., bacterial enzymes or neurotransmitter receptors) .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and topological indices to prioritize derivatives for synthesis .
How can regioselectivity challenges in pyrazole functionalization be overcome?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the desired pyrazole position .
- Metal Catalysis : Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like XPhos) enables selective C3 or C5 functionalization .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for C4 substitution in SNAr reactions .
What analytical workflows validate purity and stability under storage conditions?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (5→95% over 20 minutes) to assess purity (>98%) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Fluorinated derivatives typically show <5% degradation .
- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values (e.g., C 58.2%, H 6.1%, N 20.3%) .
How can reaction scalability be balanced with green chemistry principles?
Answer:
- Solvent Replacement : Substitute DMSO with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalyst Recycling : Immobilize CuBr on silica nanoparticles for >5 reaction cycles without yield loss .
- Waste Minimization : Employ flow chemistry for continuous processing, reducing solvent use by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
